Bis(2-butoxyethyl) phthalate
Overview
Description
Bis(2-butoxyethyl) phthalate is a phthalate ester obtained by the formal condensation of both carboxy groups of phthalic acid with two molecules of 2-butoxyethanol . It is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to plastic materials .
Mechanism of Action
Target of Action
Bis(2-butoxyethyl) phthalate (BBOP) primarily targets the endocrine system . It is known to interfere with the biosynthesis of steroid hormones in the adrenal cortex . It also has a significant impact on Leydig cells, which are responsible for testosterone production in the testes .
Mode of Action
BBOP interacts with its targets by inducing oxidative stress and apoptosis . It decreases the levels of AKT1/AKT2, mTOR, ERK1/2 phosphorylation, and GSK3β and SIRT1 . This interaction leads to changes in the cellular environment, affecting the normal functioning of the cells.
Biochemical Pathways
BBOP affects multiple biochemical pathways. It activates PPAR-α and perturbs fatty acid metabolism . It also induces cell proliferation and decreases apoptosis . The production of reactive oxygen species and oxidative stress are also part of the biochemical changes induced by BBOP .
Pharmacokinetics
Like most phthalates, it is non-volatile and remains liquid over a wide range of temperatures , suggesting that it may have a long half-life in the body and environment.
Result of Action
The action of BBOP leads to several molecular and cellular effects. It decreases serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels . It also downregulates Cyp11a1, Insl3, Hsd11b1, and Dhh in the testes, and Lhb and Fshb mRNAs in the pituitary gland . These changes can lead to delayed puberty onset .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BBOP. For instance, its solubility in different media can affect its bioavailability and distribution . Moreover, its stability over a wide range of temperatures suggests that it can persist in various environmental conditions, potentially leading to long-term exposure.
Biochemical Analysis
Biochemical Properties
Bis(2-butoxyethyl) phthalate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound can inhibit or induce the activity of these enzymes, leading to alterations in metabolic pathways. Additionally, this compound can bind to proteins, affecting their structure and function. These interactions can result in changes in cellular processes and overall biochemical homeostasis .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In Leydig cells, it has been found to increase oxidative stress and apoptosis, leading to delayed puberty onset in male rats . The compound influences cell signaling pathways, such as the AKT, mTOR, and ERK1/2 pathways, which are crucial for cell growth and survival . Additionally, this compound can alter gene expression, affecting the levels of key hormones and proteins involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, the compound has been shown to inhibit the phosphorylation of AKT1, AKT2, and ERK1/2 signaling proteins, which are essential for cell proliferation and survival . This inhibition can result in decreased cell viability and increased apoptosis. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained oxidative stress and apoptosis in Leydig cells . Additionally, the compound’s degradation products may have different biochemical properties, further complicating its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function. At higher doses, it can induce significant toxic effects, such as decreased testosterone production and increased apoptosis in Leydig cells . Threshold effects have been observed, where certain dosages result in marked changes in cellular processes and overall organism health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, where it can exert its effects . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-butoxyethyl) phthalate is synthesized through the esterification of glycol monobutyl ether with phthalic anhydride. This reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid, or it can occur non-catalytically at high temperatures .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous reactors where the reactants are mixed and heated under controlled conditions to ensure optimal yield and purity. The reaction mixture is then subjected to purification processes such as distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid and 2-butoxyethanol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Bis(2-butoxyethyl) phthalate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Bis(2-ethylhexyl) phthalate
- Dibutyl phthalate
- Diethyl phthalate
- Dimethyl phthalate
Comparison: Bis(2-butoxyethyl) phthalate is unique among phthalates due to its specific ester groups, which confer distinct physical and chemical properties. Compared to bis(2-ethylhexyl) phthalate, this compound has a lower molecular weight and different solubility characteristics . Its specific structure allows it to be used in applications where other phthalates may not be suitable, such as in certain flexible polymers and resins .
Properties
IUPAC Name |
bis(2-butoxyethyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCJNODIWQEOAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047174 | |
Record name | Bis(2-butoxyethyl) phthalate | |
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Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
Record name | Bis(2-butoxyethyl) phthalate | |
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Boiling Point |
270 °C | |
Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
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Flash Point |
407 °F; 208 °C (CLOSED CUP), 407 °F (208 °C) (Open cup) | |
Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in organic solvents, In water, 300 mg/L, temp not specified | |
Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.06 at 20 °C | |
Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00217 [mmHg] | |
Record name | Bis(2-butoxyethyl) phthalate | |
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Color/Form |
Colorless liquid | |
CAS No. |
117-83-9 | |
Record name | Bis(2-butoxyethyl) phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-83-9 | |
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Record name | Bis(2-butoxyethyl) phthalate | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-butoxyethyl) ester | |
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Record name | Bis(2-butoxyethyl) phthalate | |
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Record name | Bis(2-butoxyethyl) phthalate | |
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Record name | DIBUTOXYETHYLPHTHALATE | |
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Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
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Melting Point |
FP: -55 °C | |
Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(2-butoxyethyl) phthalate affect hormone production in male rats?
A: Research indicates that this compound exposure can disrupt hormone production in male rats, specifically targeting Leydig cells responsible for testosterone synthesis. Studies have shown that exposure to this phthalate, particularly at higher doses, can lead to decreased serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels in pubertal rats . This hormonal disruption is linked to impaired Leydig cell development, characterized by reduced cell number and downregulation of key genes involved in testosterone synthesis, such as Cyp11a1, Insl3, Hsd11b1, and Dhh .
Q2: What are the potential mechanisms behind this compound's effects on Leydig cells?
A2: Studies suggest that this compound may exert its effects on Leydig cells through multiple pathways:
Q3: Can you describe a novel method for detecting phthalate esters, including this compound, in beverages?
A: A recent study describes a highly sensitive and efficient method for detecting trace amounts of phthalate esters, including this compound, in beverages. The method utilizes ultrasound-assisted magnetic solid-phase extraction (MSPE) with chloromethylated polystyrene-coated Fe3O4 nanospheres as magnetic adsorbents, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) for analysis.
Q4: How does this compound affect the adrenal glands?
A: Research suggests that this compound can also impact adrenal gland function, particularly the production of steroid hormones . Exposure in male rats has been shown to reduce serum corticosterone and aldosterone levels, key hormones involved in stress response and electrolyte balance, respectively .
- Downregulation of Steroidogenesis-Related Genes: this compound exposure can suppress the expression of genes involved in steroid hormone synthesis within the adrenal glands, such as Scarb1, Star, Cyp11a1, Cyp21, Cyp11b1, and Cyp11b2 .
- Disruption of Transcription Factor Pathways: The phthalate may interfere with the activity of nuclear receptors like NR5A1, NR4A1, and NR4A2, critical regulators of steroidogenesis gene expression .
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